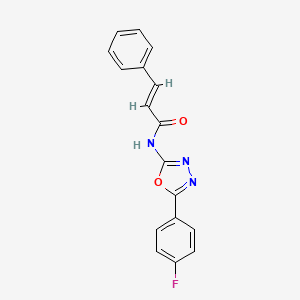

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Übersicht

Beschreibung

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a cinnamamide moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Wirkmechanismus

Target of Action

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic derivative that has been found to exhibit significant biological activities Similar compounds have been found to targetcholinesterase enzymes and α-glucosidase .

Mode of Action

Based on the targets of similar compounds, it can be inferred that it may interact with its targets to inhibit their activity . This interaction could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the targets it interacts with. For instance, cholinesterase enzymes play a crucial role in the regulation of acetylcholine levels . Therefore, inhibition of these enzymes could affect the acetylcholine-related pathways, potentially slowing down the progression of diseases like Alzheimer’s . Similarly, α-glucosidase is involved in carbohydrate digestion, and its inhibition could affect related metabolic pathways .

Pharmacokinetics

Similar compounds have shown satisfactory pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on its targets. For instance, inhibition of cholinesterase enzymes could lead to increased acetylcholine levels, potentially improving perception in patients with Alzheimer’s . Similarly, inhibition of α-glucosidase could lead to reduced carbohydrate digestion, potentially beneficial for managing diabetes .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide are largely determined by its interactions with various biomolecules. For instance, it has been shown to exhibit inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate metabolism . This suggests that the compound may interact with this enzyme, potentially binding to its active site and inhibiting its function .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to exhibit antimicrobial activity against different types of bacteria, including Staphylococcus and Enterococcus species . This suggests that the compound may interfere with essential cellular processes in these organisms, leading to their inhibition or death .

Molecular Mechanism

Its inhibitory activity against α-glucosidase suggests that it may bind to this enzyme and inhibit its function

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or by using fluorinated precursors.

Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole derivative with cinnamamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: A similar compound with a different substitution pattern on the oxadiazole ring.

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: A compound with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Biologische Aktivität

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological properties of this compound, focusing on its anticancer efficacy, antimicrobial activity, and underlying mechanisms.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring linked to a cinnamamide moiety. The presence of the 4-fluorophenyl group is expected to influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines.

In Vitro Studies

- Cell Lines Tested : The compound has been tested on several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

- IC50 Values :

| Cell Line | IC50 Range (µg/mL) | Most Active Compounds |

|---|---|---|

| HeLa | 8.49 - 62.84 | 16d, 17a, 17d |

| SKOV-3 | 7.87 - 70.53 | 16c, 16d |

| MCF-7 | 11.20 - 93.46 | 16c, 16d |

The anticancer activity is attributed to mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Efficacy Against Pathogens

In vitro studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentrations (MIC) for these pathogens were determined to be significantly lower than those for standard antibiotics, suggesting a promising role as an alternative antimicrobial agent .

Case Studies

- Cinnamic Acid Derivatives : A study demonstrated that compounds structurally related to this compound exhibited enhanced antimetastatic properties in B16-F10 melanoma cells at concentrations as low as 100 µmol/L , with one derivative suppressing cell migration by 86% compared to controls .

- Photodynamic Therapy : Another investigation explored the photodynamic effects of related compounds on MCF-7 cells, revealing increased cytotoxicity when combined with light exposure .

Eigenschaften

IUPAC Name |

(E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJVDSCRQPONIV-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.